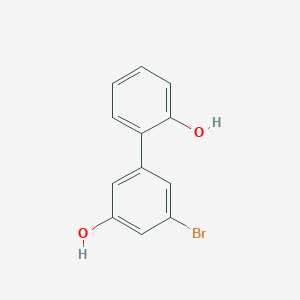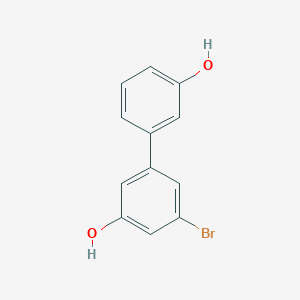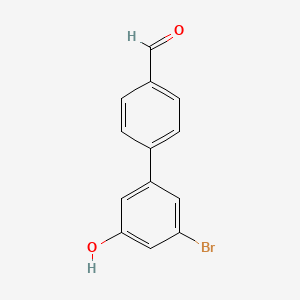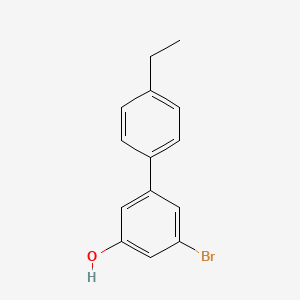
3-Bromo-5-(4-ethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-ethylphenyl)phenol, 95% (3-B5EPP) is a chemical compound belonging to the class of phenols, characterized by its chemical structure of an aromatic ring with a hydroxyl group attached. It is a colorless solid and is soluble in organic solvents. 3-B5EPP has a wide range of applications in the scientific research field, including synthesis, catalysis, and biological research.
Scientific Research Applications
3-Bromo-5-(4-ethylphenyl)phenol, 95% has a variety of applications in scientific research. It can be used as a reagent for the synthesis of other compounds, such as 2,4-dinitrophenol and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. 3-Bromo-5-(4-ethylphenyl)phenol, 95% can also be used as a catalyst in the synthesis of other compounds, such as 2-amino-3-methyl-3-phenylpropanoic acid and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been used in biological research to study the mechanism of action and biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound may act as a substrate for enzymes, such as cytochrome P450, which are involved in the metabolism of various compounds. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-ethylphenyl)phenol, 95% are not well understood. However, it has been shown to have antioxidant activity and can protect cells from oxidative stress. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(4-ethylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% is relatively non-toxic, making it a safe choice for laboratory use. However, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can be difficult to handle and is not very stable, making it difficult to store for long periods of time. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can react with certain compounds, making it difficult to use in certain experiments.
Future Directions
The future directions for 3-Bromo-5-(4-ethylphenyl)phenol, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action and its potential uses as a catalyst or in other synthetic reactions could be explored. Finally, further research into its stability and storage could be conducted to find ways to reduce its reactivity and increase its shelf life.
Synthesis Methods
3-Bromo-5-(4-ethylphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Williamson ether synthesis, which is a chemical reaction involving the reaction of an alkoxide with an alkyl halide. In this reaction, a nucleophilic alkoxide attacks an electrophilic alkyl halide, forming an ether and an alkyl halide. The Williamson ether synthesis can be used to synthesize 3-Bromo-5-(4-ethylphenyl)phenol, 95% by reacting 4-ethylphenol with bromoacetyl bromide in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
3-bromo-5-(4-ethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEOAFRKFXQDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686367 |
Source


|
| Record name | 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-ethylphenyl)phenol | |
CAS RN |
1261975-87-4 |
Source


|
| Record name | 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

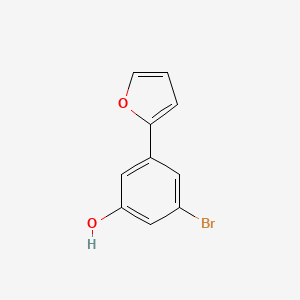
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
